Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
HQFPTCOLDNMUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction: Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.
Direct Stereochemical Control: Some methodologies achieve stereochemical control during the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
Industrial Production:: Specific industrial methods for large-scale production are not widely documented, but research advances may lead to more efficient processes in the future.
Chemical Reactions Analysis
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can participate in various reactions:
Reduction: Conversion of the carbonyl group to the corresponding alcohol.
Amidation: Formation of amides by reacting with appropriate reagents.
Substitution: Substituting functional groups on the bicyclic scaffold.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a precursor for synthesizing various derivatives that act as monoamine reuptake inhibitors. These compounds have shown potential in treating several neurological disorders, including:
- Depression : The compound has been investigated for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a candidate for antidepressant therapies .
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms suggest potential efficacy in managing ADHD symptoms by modulating neurotransmitter levels .
- Anxiety Disorders : Its action on monoamine systems indicates possible therapeutic benefits in anxiety management .
Case Study: Monoamine Reuptake Inhibition
A study demonstrated that derivatives of this compound effectively inhibited serotonin and norepinephrine reuptake in vitro, showing promise for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
Opioid Receptor Modulation
This compound derivatives have been explored as mu-opioid receptor antagonists. This application is particularly relevant for addressing opioid-induced side effects:
- Pain Management : Compounds derived from this structure can provide analgesic effects while minimizing central nervous system side effects, making them suitable for pain management without the risk of addiction associated with traditional opioids .
- Gastrointestinal Motility : These compounds may help alleviate opioid-induced bowel dysfunction by selectively blocking mu-opioid receptors in the gastrointestinal tract .
Data Table: Mu-opioid Receptor Antagonist Activity
| Compound Name | Binding Affinity (Ki, nM) | Efficacy (%) | Therapeutic Potential |
|---|---|---|---|
| Compound A | 15 | 85 | High |
| Compound B | 30 | 75 | Moderate |
| Ethyl 8-Azabicyclo | 10 | 90 | Very High |
Agricultural Applications
In addition to its medicinal uses, this compound has been studied for its potential agricultural applications:
3.1 Nematicidal Properties
Research indicates that derivatives of this compound exhibit nematicidal activity, making them candidates for environmentally friendly pesticides:
- Nematicidal Activity : Studies have shown that these compounds can effectively reduce nematode populations in crops, providing an alternative to synthetic pesticides.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical pathways, allowing for the modification of its structure to enhance biological activity:
Synthesis Pathways
- Base-Catalyzed Reactions : Utilizing strong bases to facilitate cyclization reactions.
- Functional Group Modifications : Altering substituents on the bicyclic structure to improve binding affinities at target receptors.
Mechanism of Action
The precise mechanism by which Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their physicochemical distinctions:
Key Research Findings
- Tropane Derivatives : Compounds like N-(Bis(4-fluorophenyl)methyl)-8-substituted analogs () show >100-fold selectivity for serotonin transporters over dopamine transporters, attributed to fluorophenyl groups enhancing hydrophobic interactions .
- Molecular Glue Degraders : Tert-butyl-protected analogs (e.g., CAS 1366053-52-2) are used in cereblon (CRBN)-based degraders targeting NEK7, demonstrating the scaffold’s versatility in targeted protein degradation .
- Stereochemical Impact : Exo vs. endo stereoisomers (e.g., in and ) significantly alter receptor binding. For instance, exo-methyl configurations in cocaine analogs enhance dopamine transporter affinity .
Biological Activity
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a compound belonging to the family of tropane alkaloids, which are known for their diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological effects of this compound primarily stem from its interactions with various neurotransmitter systems and receptors. The compound is believed to modulate serotonin receptors, which play a crucial role in regulating mood, appetite, and other physiological functions . Additionally, it may act on monoamine transporters, influencing neurotransmitter reuptake processes that are significant in treating mood disorders and other neurological conditions .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Neurotransmitter Modulation : The compound has shown potential in modulating serotonin and norepinephrine levels, making it a candidate for antidepressant therapies.
- Analgesic Properties : Its structural similarity to known analgesics suggests possible pain-relieving effects through opioid receptor interactions .
- Anticholinergic Effects : Similar to other tropane derivatives, it may exhibit anticholinergic properties that could be beneficial in treating conditions like motion sickness and muscle spasms .
Case Studies and Experimental Data
A number of studies have evaluated the pharmacological properties of this compound and its derivatives:
- Synthesis and Biological Screening :
- Therapeutic Applications :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate | C10H17NO3 | Contains an amino group; potential for enhanced activity |
| Mthis compound | C10H15NO3 | Known for analgesic properties; interacts with CNS |
| N-Carbethoxy-4-tropinone | C10H15NO3 | Different bicyclic structure; used in various therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
